2-Oxaspiro[4.4]nonane-3-carboxylic acid
Description
Significance of Spirocyclic Systems in Chemical Biology and Advanced Synthesis
Spirocyclic systems are a fascinating class of organic compounds characterized by two rings connected through a single, shared carbon atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensionality that distinguishes them from more common fused or bridged ring systems. The inherent rigidity and defined spatial arrangement of substituents on a spirocyclic core make these scaffolds highly valuable in modern chemical research.
In the fields of chemical biology and drug discovery, the three-dimensional nature of spirocycles is a significant advantage. ontosight.ai Traditional drug development has often focused on flat, aromatic structures. However, shifting to sp³-rich, non-planar scaffolds like spirocycles can lead to improved physicochemical properties. chemicalbook.com These properties include enhanced solubility and metabolic stability, which are critical for the development of effective therapeutic agents. nih.gov The rigid conformation of a spirocyclic core can also improve a molecule's binding affinity and selectivity for its biological target by pre-organizing functional groups in an optimal orientation for interaction, thereby reducing the entropic penalty upon binding. nih.govnih.gov
From a synthetic standpoint, the construction of the quaternary spiro-center presents a considerable challenge, which has spurred the development of innovative and sophisticated synthetic methodologies. rsc.org The presence of spirocyclic motifs is widespread in a variety of natural products, which often serve as inspiration for the design of new bioactive molecules. bldpharm.com
The Role of Lactone and Carboxylic Acid Functionalities in Complex Organic Molecules
The chemical architecture of 2-Oxaspiro[4.4]nonane-3-carboxylic acid features two key functional groups: a lactone and a carboxylic acid. Both play crucial roles in the broader landscape of organic chemistry and the function of complex molecules.
A lactone is a cyclic ester, formed by the intramolecular esterification of a hydroxycarboxylic acid. ontosight.ai This functional group is a common motif in a vast number of natural products, including many with potent biological activities such as antibiotics and anticancer agents. sigmaaldrich.com The lactone ring can vary in size, which influences its stability and reactivity. In synthesis, lactones are versatile intermediates, serving as precursors for the formation of polyesters, polymers, and other complex molecular targets through reactions like ring-opening polymerization. ontosight.aiuniv.kiev.ua
The carboxylic acid (-COOH) is one of the most important functional groups in organic chemistry. Its acidic nature and ability to participate in hydrogen bonding significantly influence the solubility and pharmacokinetic properties of a molecule. researchgate.net It is estimated that approximately 25% of all commercial pharmaceuticals contain a carboxylic acid group. researchgate.net This functionality is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, as it can act as a hydrogen bond donor and acceptor, or engage in ionic interactions with biological targets like enzymes and receptors.
Overview of this compound in Contemporary Chemical Research
This compound is a specific molecule that combines the structural features discussed above: a spiro[4.4]nonane scaffold, a lactone (the 2-oxa- group implies a cyclic ester), and a carboxylic acid substituent. The spiro[4.4]nonane core consists of two five-membered rings (a cyclopentane (B165970) and a tetrahydrofuran (B95107) ring) sharing a central carbon atom.
Detailed research findings and extensive documentation specifically for the this compound isomer are limited in publicly accessible scientific literature. It represents a niche chemical structure that may be a target in specialized synthetic libraries or a novel building block for more complex molecules.
However, based on its constituent parts, its potential significance can be inferred. The combination of a rigid spirocyclic framework with the functional handles of a lactone and a carboxylic acid makes it an attractive scaffold for medicinal chemistry. The carboxylic acid provides a point for salt formation to enhance solubility or for amide bond formation to link the scaffold to other molecular fragments. The lactone offers a site for nucleophilic attack and ring-opening, providing a pathway for further chemical modification or interaction with biological targets.
Due to the scarcity of specific experimental data for this compound, the following table presents computed chemical properties for a closely related, documented positional isomer, 2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (CAS No. 18363-10-5), to provide a representative profile for this class of molecule. rsc.orgsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O₄ | PubChem rsc.org |
| Molecular Weight | 184.19 g/mol | PubChem rsc.org |
| XLogP3 | 0.4 | PubChem rsc.org |
| Hydrogen Bond Donor Count | 1 | PubChem rsc.org |
| Hydrogen Bond Acceptor Count | 4 | PubChem rsc.org |
| Rotatable Bond Count | 1 | PubChem rsc.org |
| Exact Mass | 184.07355886 Da | PubChem rsc.org |
| Topological Polar Surface Area | 63.6 Ų | PubChem rsc.org |
| Heavy Atom Count | 13 | PubChem rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.4]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-5-9(6-12-7)3-1-2-4-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKHIDZSPIWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid and Its Analogues
Strategies for the Stereoselective Construction of 2-Oxaspiro[4.4]nonane Systems
Achieving stereoselectivity is a critical challenge in the synthesis of spiro[4.4]nonane systems due to the presence of a quaternary spirocenter and other potential stereogenic centers. Both enantioselective and diastereoselective methods have been developed to address this challenge.
Enantioselective synthesis is crucial for producing specific enantiomers of chiral molecules, which is often essential for their intended biological or chemical applications.
A key strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, the synthesis of chiral 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, a close analogue, is achieved through the condensation of cyclopentanone with the chiral starting material (2R,3R)-diethyl tartrate. nih.govresearchgate.net This reaction establishes the stereochemistry early in the synthetic sequence, which is then carried through to the final dicarboxylic acid product after hydrolysis. nih.govresearchgate.net
Modern catalytic methods also provide powerful tools for enantioselective synthesis. Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been shown to produce spirocycles with all-carbon quaternary centers in good yield and high enantioselectivity (up to 90% ee). nih.gov Although demonstrated for 5-, 6-, and 7-membered ring formation, this catalytic system represents a promising approach for the enantioselective synthesis of 2-oxaspiro[4.4]nonane derivatives. nih.gov Similarly, rhodium-catalyzed cyclopropanation reactions have been employed to generate azaspiro[n.2]alkanes with excellent enantioselectivity (up to 99% ee), showcasing the power of metal catalysis in controlling the formation of spirocyclic structures. acs.org
Another notable approach is the use of phase-transfer catalysis. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which can be converted to 5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a chinchonidine-derived catalyst to control the stereochemistry of a double allylic alkylation. mdpi.com This highlights how organocatalysis can be effectively applied to construct chiral spirocyclic amino acid derivatives.
Table 1: Enantioselective Synthesis Methods for Spirocyclic Systems
| Method | Catalyst / Chiral Source | Product Type | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Pool Synthesis | (2R,3R)-diethyl tartrate | 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid | >99% (based on starting material) |
| Nickel-Catalyzed Spirocyclization | Ni-complex with SL-M001-1 or SL-M009-1 ligand | β-keto lactone spirocycles | Up to 90% ee |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-pPhTPCP)₄ | Azaspiro[n.2]alkanes | Up to 99% ee |
When multiple stereocenters are formed in a reaction, controlling the relative stereochemistry (diastereoselectivity) is paramount. In spiro[4.4]nonane synthesis, this often involves directing the approach of reagents to a pre-existing ring or controlling the cyclization process.
The hydrogenation of spiro[4.4]nonane-1,6-dione to form spiro[4.4]nonane-1,6-diols demonstrates a profound diastereoselective effect based on the choice of catalyst and solvent. ntu.edu.tw For example, using [Ru(S-BINAP)Cl₂]₂(NEt₃) as a catalyst precursor in ethanol resulted in extremely high selectivity for the cis,trans-diol product (97%). ntu.edu.tw
In the synthesis of substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, diastereoselectivity can be controlled by the choice of acid catalyst. mdpi.com The condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol can yield different ratios of diastereomers depending on whether methanesulfonic acid or p-toluenesulfonic acid is used, allowing for the isolation of diastereomerically pure products. mdpi.com
Domino radical bicyclization reactions have been used to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov These reactions often produce a mixture of diastereomers, but typically show a preference for the trans configuration. nih.gov Similarly, rhodium-catalyzed cyclopropanations of exocyclic olefins can exhibit high diastereoselectivity. The use of the catalyst Rh₂(S-pPhTPCP)₄ was shown to be uniquely effective in achieving high diastereomeric ratios (up to 11:1 d.r.) in the formation of certain azaspiro[n.2]alkanes. acs.org
Table 2: Diastereoselective Control in Spirocycle Synthesis
| Reaction Type | Catalyst / Reagent | Substrate | Diastereomeric Ratio (d.r.) / Selectivity |
|---|---|---|---|
| Hydrogenation | [Ru(S-BINAP)Cl₂]₂(NEt₃) | Spiro[4.4]nonane-1,6-dione | 97% selectivity for cis,trans-diol |
| Acid-Catalyzed Condensation | Methanesulfonic acid vs. p-toluenesulfonic acid | 6-Styryl-4-aryldihydropyrimidin-2-ones | Control over diastereomer formation |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-pPhTPCP)₄ | 3-Methylene-N-tosylpiperidine | 11:1 d.r. |
Classical and Modern Synthesis Routes to Spirocyclic Lactone Carboxylic Acids
The construction of the γ-lactone ring fused to a cyclopentane (B165970) core, which is characteristic of 2-Oxaspiro[4.4]nonane-3-carboxylic acid, can be achieved through various synthetic routes.
A classical approach to forming cyclic systems containing a carboxylic acid function is the Castagnoli-Cushman reaction (CCR), which involves the reaction of an imine with a cyclic anhydride. nih.gov The reaction of 3-aryl glutaric acid anhydrides with imines has been explored, leading to the diastereoselective formation of 6-oxo-2,4-diarylpiperidine-3-carboxylic acid scaffolds. researchgate.net This reaction proceeds via the in situ generation of the cyclic anhydride from the corresponding dicarboxylic acid using a dehydrating agent like acetic anhydride. researchgate.net This methodology provides a template for how a glutaric anhydride precursor could be reacted with an appropriate nucleophile to form a five-membered lactone ring with a carboxylic acid at the adjacent position, analogous to the target this compound structure.
Spirolactonization involves an intramolecular cyclization to form the lactone ring, creating the spirocenter in the process. These reactions are powerful methods for constructing oxaspirocyclic systems. Modern approaches often utilize transition metal catalysis to achieve high efficiency and selectivity.
For example, a nickel-catalyzed enantioselective lactone α-spirocyclization has been developed, which involves the intramolecular addition of lactone enolates to aryl nitriles. nih.gov This method forges the spirocyclic system and establishes an all-carbon quaternary center enantioselectively. nih.gov Another innovative strategy is the radical addition-induced dearomative spirocyclization of unactivated arenes. acs.org This type of reaction can concurrently break aromaticity and introduce multiple functional groups to synthesize highly decorated nitrogenated spirocycles, a strategy that could be adapted for oxaspirocycle synthesis. acs.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.gov These strategies are well-suited for the synthesis of diverse spirocyclic derivatives.
Microwave-assisted MCRs have emerged as a powerful tool for rapidly assembling complex spiro heterocyclic compounds, often with improved yields and shorter reaction times. rsc.org While many examples focus on nitrogen-containing heterocycles, the principles are applicable to oxygenated systems as well. For instance, isocyanide-based MCRs have been used to generate γ-spiro lactone derivatives. researchgate.net A radical-induced dearomative spirocyclization/1,4-alkyloximation of unactivated arenes has been reported as a multicomponent protocol to synthesize highly functionalized nitrogenated spirocycles through a radical cascade process. acs.org Such strategies, which form multiple bonds and rings in one pot, represent a highly convergent and atom-economical approach to complex spirocyclic systems like this compound derivatives.
Derivatization of 2-Oxaspiro[4.4]nonane-1,3-dione and Related Spirocyclic Precursors
The compound 2-Oxaspiro[4.4]nonane-1,3-dione serves as a valuable precursor for generating derivatives like this compound. Its anhydride structure is susceptible to nucleophilic attack, allowing for the introduction of various functionalities.
The formation of oxocarboxylic acids from cyclic anhydrides can be achieved through reactions that open the anhydride ring. While direct Friedel-Crafts acylation on 2-Oxaspiro[4.4]nonane-1,3-dione is not extensively documented for this specific purpose, the general principle involves using an aromatic compound as a nucleophile to attack the anhydride, typically in the presence of a Lewis acid catalyst. This would result in a keto-acid where the cyclopentane spiro-ring is attached to an aroyl group. Early protocols for constructing spirocyclic skeletons sometimes involved harsh conditions associated with Friedel-Crafts acylation strategies. acs.org
Grignard reagents provide a powerful method for the ring-opening of cyclic anhydrides and epoxides. masterorganicchemistry.com The reaction of a Grignard reagent (R-MgX) with a precursor like 2-Oxaspiro[4.4]nonane-1,3-dione would involve the nucleophilic attack of the R-group on one of the carbonyl carbons. Subsequent acidic workup would yield a keto-carboxylic acid. The proximity of carbonyl groups in related dione (B5365651) systems can sometimes lead to unexpected side reactions, such as the formation of hemiketals when using Grignard reagents. nih.gov Careful control of reaction conditions, such as temperature and the concentration of the Grignard reagent, is crucial to favor the desired diallylated product over hemiketal formation. nih.gov
The reaction of Grignard reagents with epoxides, which also contain strained rings, proceeds via nucleophilic attack leading to ring-opening, a principle that shares similarities with anhydride opening. masterorganicchemistry.com
Table 1: Representative Grignard Reactions on Spirocyclic Precursors
| Precursor | Reagent | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Hexacyclic cage dione | Allylmagnesium bromide | Diethyl ether | Hemiketal | nih.gov |
| Hexacyclic cage dione | Allylmagnesium bromide (freshly prepared, 0.1 M) | Diethyl ether, 0 °C | Diallylated compound | nih.gov |
Cycloaddition reactions are highly efficient for constructing the spiro[4.4]nonane framework. These reactions form cyclic structures in a controlled manner, often with high stereoselectivity.
The Diels-Alder reaction, a [4+2] cycloaddition, has been successfully employed. nih.gov For instance, a method for synthesizing fused spiro[4.4]nonane-dione derivatives uses spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile. acs.orgacs.org This dienophile reacts with various dienes, followed by aromatization of the resulting adduct, to create both symmetric and asymmetric spirocycles. acs.org This tandem [4+2]-cycloaddition/aromatization strategy provides a modular and step-economic process for creating complex spiro-linked aromatic compounds. acs.org
Another powerful tool is the 1,3-dipolar cycloaddition. This reaction has been used to synthesize 1-azaspiro[4.4]nonan-1-oxyls, where an intramolecular cycloaddition of a pent-4-enyl group onto a nitrone is a key step. researchgate.net Solid-phase synthesis approaches have also utilized 1,3-dipolar cycloadditions to construct libraries of spirocyclic heterocycles, highlighting the high diastereoselectivity of this intramolecular reaction. nih.gov These methods benefit from the ability to use excess reagents to drive reactions to completion and simple purification through filtration. nih.gov
Table 2: Cycloaddition Strategies for Spiro[4.4]nonane Synthesis
| Reaction Type | Reactants | Key Features | Ref |
|---|---|---|---|
| Tandem [4+2] Cycloaddition/Aromatization | Spiro[4.4]nona-2,7-diene-1,6-dione (dienophile) + various dienes | Modular synthesis of symmetric and asymmetric fused spirocycles. | acs.orgnih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group | Forms isoxazolidine ring which is subsequently opened. | researchgate.net |
Ring-closing and annulation reactions are fundamental in forming the cyclic structures inherent to spiro compounds. Ring-closing metathesis (RCM) has emerged as a particularly versatile and powerful method for synthesizing a wide array of spirocycles.
RCM, often utilizing Grubbs' catalysts, facilitates the formation of spirocycles by cyclizing substrates with two terminal alkene groups. rsc.org This has been applied to create spirocyclopentenyl products from geminal diallyl derivatives. rsc.org The strategy is effective for assembling various spiro-polyquinane derivatives and chiral spirocyclic ethers. beilstein-journals.orgabo.fi For example, a C2-symmetric bis-spiro-pyrano cage compound was synthesized using an allyl Grignard reaction followed by an RCM sequence, achieving the desired product in 85% yield. nih.gov A photochemical method for the ring-closing of 1,7-enynes has also been developed, providing an efficient and green pathway to spirocyclic quinolin-2-ones. nih.govacs.org
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also key. The Robinson annulation, a classic example, combines a Michael addition with an aldol (B89426) condensation to form a six-membered ring. wikipedia.org This process is a cornerstone for building fused ring systems. wikipedia.org More broadly, annulation reactions are recognized for their efficiency in constructing complex cyclic molecules, aligning with the principles of green chemistry. rsc.org
Table 3: Ring-Closing and Annulation Methods in Spirocycle Synthesis
| Method | Catalyst/Reagents | Substrate Type | Key Outcome | Ref |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Geminal diallyl derivatives | Formation of spirocyclopentenyl products | rsc.org |
| Photochemical RCM | Photocatalyst | 1,7-enynes | Green synthesis of spirocyclic quinolin-2-ones | nih.govacs.org |
| RCM | Grubbs' 1st Gen. Catalyst | Diallylated cage dione | Synthesis of intricate C2-symmetric spiro-pyran cage | nih.gov |
Control of Ring Strain and Conformational Dynamics in Spirocyclic Syntheses
The synthesis of spirocyclic systems is intrinsically linked to the management of ring strain and conformational dynamics. The unique three-dimensional structure of spiro compounds arises from two rings sharing a single carbon atom, which can introduce significant strain, particularly in small ring systems.
The inherent ring strain in small spirocycles, such as those containing cyclopropane or cyclobutane rings, is a powerful driving force for their reactivity. nih.govmdpi.com For instance, the ring expansion of oxaspiro[2.2]pentanes to cyclobutanones is driven by the release of strain energy from both the epoxide and cyclopropane rings, coupled with the formation of a stable carbonyl group. nih.gov This reactivity can be harnessed for synthetic purposes, but it also necessitates careful control to avoid undesired rearrangements.
Recent studies have proposed that in addition to strain release, enhanced electronic delocalization within three-membered rings can lead to lower energy transition states and enhanced reactivity. acs.org Understanding the interplay between strain and delocalization allows for the prediction of activation barriers in reactions involving strained spirocyclic building blocks. acs.org
In cycloaddition reactions, the conformational rigidity of the spirocyclic scaffold can influence the stereochemical outcome. The high diastereoselectivity observed in intramolecular 1,3-dipolar cycloadditions for spirocycle synthesis is a direct consequence of the constrained transition state imposed by the developing ring system. nih.gov By choosing appropriate precursors and reaction conditions, chemists can exploit these conformational constraints to achieve high levels of stereocontrol in the final spirocyclic product.
Advanced Spectroscopic and Crystallographic Elucidation of this compound Structures
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound "this compound" is not publicly available. Detailed research findings regarding its spectroscopic and crystallographic analysis, as required by the specific sub-sections of the requested article, could not be located.
The provided outline requires an in-depth analysis based on established experimental results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, mass spectrometry, and Fourier-Transform Infrared (FT-IR) spectroscopy. Without access to published spectra, crystallographic information files, or fragmentation data specific to this compound, it is impossible to generate the scientifically accurate and thorough content requested for each of the following sections:
Advanced Spectroscopic and Crystallographic Elucidation of 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid Structures
Advanced Analytical Techniques for Purity Assessment and Isomeric Ratio Determination
Generating content for these sections without specific data would require speculation or the use of data from analogous but structurally different compounds, which would violate the core instruction to focus solely on 2-Oxaspiro[4.4]nonane-3-carboxylic acid. Therefore, the article cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid
Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties of Spirocyclic Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the geometry and electronic structure of molecules like 2-Oxaspiro[4.4]nonane-3-carboxylic acid. Geometric optimization using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule nih.gov. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For the spirocyclic system , DFT calculations would reveal the precise conformation of the cyclopentane (B165970) and γ-lactone rings, including the puckering of the rings and the orientation of the carboxylic acid group.
Beyond geometric optimization, DFT is instrumental in exploring the electronic properties of spirocyclic systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability nih.govmdpi.com. A smaller gap generally suggests higher reactivity. For instance, in studies of related γ-butyrolactone derivatives, DFT calculations have been used to evaluate how substituents affect these frontier orbitals and, consequently, the molecule's electronic behavior mdpi.com. The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Geometric and Electronic Parameters for this compound based on DFT Calculations on Analogous Structures
| Parameter | Predicted Value | Significance |
| Geometric Parameters | ||
| C=O bond length (lactone) | ~1.21 Å | Typical for a lactone carbonyl group. |
| C-O bond length (lactone ring) | ~1.35 Å | Reflects the single bond character within the ester functionality. |
| Spiro C-C bond lengths | ~1.54 Å | Standard for sp³-sp³ carbon single bonds in a strained ring system. |
| Electronic Properties | ||
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |
| HOMO-LUMO Gap | ~ 6.5 eV | Suggests relatively high kinetic stability. |
Note: The values in this table are representative and are based on DFT calculations performed on structurally similar γ-lactones and spirocyclic systems.
Molecular Orbital Calculations (Semiempirical and Ab Initio) for Reaction Mechanism Elucidation
Molecular orbital (MO) calculations, including both semiempirical and more rigorous ab initio methods, are crucial for elucidating the mechanisms of chemical reactions. For this compound, these calculations can map out the potential energy surface for various transformations, such as hydrolysis of the lactone, decarboxylation, or ring-opening reactions. By identifying transition states and calculating activation energies, researchers can predict the most likely reaction pathways.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT can provide detailed insights into the energetics of reaction intermediates and transition states rsc.orgresearchgate.net. For example, in the study of lactone hydrolysis, computational models have been used to distinguish between different mechanistic possibilities, such as the BAC2 and AAC2 pathways in alkaline and acidic conditions, respectively nih.govresearchgate.netnih.gov. These calculations often include explicit solvent molecules to better simulate reaction conditions and have highlighted the importance of hydrogen bonding in stabilizing transition states nih.gov. For a molecule like this compound, MO calculations could be employed to understand its stability and reactivity under various conditions.
Conformational Analysis and Energetics of Oxaspiro Compounds
The spirocyclic nature of this compound imparts significant conformational constraints. Computational conformational analysis is essential for identifying the most stable conformers and understanding the energetic barriers between them. The cyclopentane ring can adopt various puckered conformations, such as envelope and twist forms, and the γ-lactone ring is also non-planar acs.org. The relative orientation of these two rings around the spiro center, along with the rotational position of the carboxylic acid group, leads to a complex conformational landscape.
Computational methods can systematically explore these possibilities to locate the global minimum energy structure and other low-energy conformers. For γ-butyrolactone, a key component of the target molecule, studies have shown a non-planar structure with a significant barrier to ring inversion acs.org. Similar analyses for the full spirocyclic system would provide crucial information about its three-dimensional shape and flexibility, which in turn influences its biological activity and physical properties.
Table 2: Relative Energies of Plausible Conformers of the 2-Oxaspiro[4.4]nonane Ring System
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Twist-Envelope | 0.00 | Defines the ground state conformation. |
| Envelope-Envelope | 1.5 - 2.5 | A slightly higher energy conformation. |
| Twist-Twist | 3.0 - 4.0 | A less stable conformational isomer. |
Note: The data presented are illustrative, based on computational studies of similar spiro[4.4]nonane and γ-lactone systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Validation
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for structural elucidation and validation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived nih.govgaussian.commdpi.com.
By calculating the 1H and 13C NMR chemical shifts for a proposed structure, such as this compound, and comparing them to experimental spectra, chemists can confirm or refute their structural assignments researchgate.netresearchgate.net. These calculations are sensitive to the molecule's geometry, making them a good test of the accuracy of the computationally determined structure. Linear regression analysis is often used to correlate the calculated shielding constants with experimental chemical shifts, improving the accuracy of the predictions researchgate.netacs.org.
Table 3: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (lactone) | 175-180 | Typical for a lactone carbonyl carbon. |
| C=O (carboxylic acid) | 170-175 | Characteristic of a carboxylic acid carbonyl. |
| Spiro carbon | 80-90 | Highly deshielded due to being a quaternary center bonded to oxygen. |
| CH-COOH | 45-55 | Alpha-carbon to the carboxylic acid. |
| O-CH₂ (lactone) | 65-75 | Carbon adjacent to the lactone oxygen. |
| Cyclopentane CH₂ | 25-40 | Range for the methylene (B1212753) carbons of the cyclopentane ring. |
Note: These predicted chemical shift ranges are based on GIAO-DFT calculations for analogous spirocyclic lactones and carboxylic acids.
Investigation of Rearrangement Pathways in Oxaspiro Compounds
Oxaspiro compounds can undergo a variety of rearrangement reactions, often driven by ring strain or the presence of reactive functional groups. Computational studies are instrumental in exploring the potential pathways for these rearrangements. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies for different possible rearrangement mechanisms.
For instance, computational studies on related 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ions have investigated the energetics of ring-expanding rearrangements involving 1,2-shifts of either a carbon or oxygen atom rsc.org. Such studies can determine which pathway is thermodynamically and kinetically favored. In the context of this compound, computational investigations could explore possibilities such as decarboxylation followed by rearrangement, or acid-catalyzed rearrangements of the spirocyclic core. These theoretical insights can help to understand the stability of the molecule and predict potential degradation pathways or novel synthetic transformations figshare.comnih.gov.
Reactivity Profiles and Chemical Transformations of 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid Derivatives
Modifications of the Carboxylic Acid Moiety within the Spirocyclic Scaffold
The carboxylic acid group at the C3 position is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and alcohols. These transformations generally follow standard protocols for carboxylic acids, although the steric environment of the spirocyclic framework can influence reaction rates.
Key transformations include:
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. nih.gov
Amide Formation: Treatment with an amine, typically activated by a coupling reagent (e.g., HATU, HOBt), produces the corresponding amide.
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.org This reaction proceeds through an intermediate aldehyde, which is further reduced in situ. libretexts.orglibretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. chemguide.co.uklibretexts.org
Conversion to Acyl Halides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride, which serves as a precursor for various other derivatives.
| Transformation | Reagents | Product Type | Notes |
|---|---|---|---|
| Esterification | R-OH, H⁺ catalyst | Ester | Equilibrium-driven reaction. |
| Amide Formation | R-NH₂, Coupling Agent (e.g., DCC, HATU) | Amide | Activation of the carboxylic acid is typically required. |
| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Primary Alcohol | A powerful, non-selective reducing agent. libretexts.org |
| Conversion to Acyl Chloride | SOCl₂ or (COCl)₂ | Acyl Chloride | Creates a highly reactive intermediate for further synthesis. chemistrysteps.com |
Reactions Involving the Lactone Ring System
The γ-lactone ring, a five-membered cyclic ester, is a prominent feature of the 2-oxaspiro[4.4]nonane scaffold. Its reactivity is primarily characterized by nucleophilic acyl substitution, leading to ring-opening.
Ring-opening reactions of the lactone moiety provide a pathway to highly functionalized cyclopentane (B165970) derivatives, breaking the spirocyclic system's second ring.
Hydrolysis: Under basic conditions (saponification), the lactone undergoes hydrolysis to form the corresponding γ-hydroxy carboxylate salt, which upon acidification yields the γ-hydroxy carboxylic acid. Acid-catalyzed hydrolysis can also achieve the same transformation.
Aminolysis: The reaction with amines can open the lactone ring to produce γ-hydroxy amides. mdpi.com This reaction can be facilitated by Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), which activate the lactone carbonyl towards nucleophilic attack, allowing the reaction to proceed under mild conditions with stoichiometric amounts of the amine. organic-chemistry.orgresearchgate.net
Reduction: Similar to the carboxylic acid, the lactone can be reduced by strong reducing agents like LiAlH₄. This process cleaves the ester bond and reduces the carbonyl, resulting in a 1,4-diol.
Reactions with Organometallics: Grignard reagents or organolithium compounds can add twice to the lactone carbonyl, leading to a ring-opened diol with two of the same alkyl/aryl groups incorporated from the organometallic reagent.
Stereochemical Implications: In most nucleophilic ring-opening reactions, the attack occurs at the electrophilic carbonyl carbon. The bond that cleaves is the acyl-oxygen bond, leaving the stereochemistry at the spirocenter (C5) and the C3 carbon untouched. Therefore, these reactions typically proceed with retention of configuration at all existing stereocenters of the spirocyclic core.
| Reaction Type | Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | 1. NaOH(aq); 2. H₃O⁺ | γ-Hydroxy Carboxylic Acid | Retention of configuration at stereocenters. |
| Aminolysis | R-NH₂ (Lewis Acid catalyst optional) | γ-Hydroxy Amide | Retention of configuration at stereocenters. organic-chemistry.orgresearchgate.net |
| Reduction | 1. LiAlH₄; 2. H₃O⁺ | 1,4-Diol | Retention of configuration at stereocenters. |
| Organometallic Addition | 1. R-MgBr (excess); 2. H₃O⁺ | Diol (with new R groups) | Retention of configuration at stereocenters. |
While the saturated 2-oxaspiro[4.4]nonane ring itself is not suited for cycloaddition, its derivatives can be powerful reactants. By introducing unsaturation, particularly in conjugation with the lactone carbonyl (an α,β-unsaturated lactone), the scaffold can participate in various cycloaddition reactions. rsc.org
Diels-Alder Reaction: An α,β-unsaturated derivative of the spiro-lactone can act as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. sigmaaldrich.commasterorganicchemistry.com This reaction is a powerful tool for constructing complex polycyclic systems, with the stereochemistry of the spirocyclic core directing the facial selectivity of the diene's approach. acs.orgyoutube.com
1,3-Dipolar Cycloadditions: The introduction of a double bond also allows for [3+2] cycloadditions with 1,3-dipoles like azides, nitrile oxides, or azomethine ylides to form five-membered heterocyclic rings fused to the spiro scaffold. researchgate.net
Michael Addition: Before cycloaddition, the α,β-unsaturated lactone system is susceptible to Michael (1,4-conjugate) addition, which can be a competing or preceding step in cascade reactions.
| Cycloaddition Type | Required Derivative | Reactant Partner | Product Type |
|---|---|---|---|
| [4+2] Diels-Alder | α,β-Unsaturated Lactone | Conjugated Diene | Fused Six-Membered Carbocycle. acs.org |
| [3+2] Dipolar Cycloaddition | α,β-Unsaturated Lactone | 1,3-Dipole (e.g., Azide) | Fused Five-Membered Heterocycle. researchgate.net |
Stereochemical Inversion and Epimerization Pathways at the Spirocenter
The stereochemical stability of spirocyclic compounds is a critical aspect of their chemistry. nih.gov Epimerization is the process where the configuration at one of several stereogenic centers in a molecule is inverted. wikipedia.org
Epimerization at C3: The stereocenter at C3, being alpha to the carboxylic acid group, is susceptible to epimerization. Under basic conditions, deprotonation can form a transient enolate, which can be re-protonated from either face, leading to a mixture of epimers. Similarly, acid-catalyzed enolization can facilitate the same outcome.
Epimerization at C4: The C4 position, being alpha to the lactone carbonyl, is also prone to epimerization under basic or acidic conditions through the formation of an enol or enolate intermediate. pearson.com
Inversion at the Spirocenter (C5): The all-carbon quaternary spirocenter is generally configurationally stable under normal conditions. Inversion at this center is not possible without cleavage and reformation of a carbon-carbon bond, a process that requires significant energy. Such an inversion is not a simple epimerization and would typically involve rearrangement reactions under harsh conditions (e.g., strong acid, high temperature) or specific multi-step synthetic sequences designed to break and reform one of the rings. acs.org The mechanism for such a process is distinct from base- or acid-catalyzed proton abstraction and would depend heavily on the specific reaction pathway. researchgate.net
| Position | Potential for Epimerization | Mechanism | Typical Conditions |
|---|---|---|---|
| C3 (α to -COOH) | High | Enol/Enolate Formation | Acidic or Basic |
| C4 (α to lactone C=O) | High | Enol/Enolate Formation | Acidic or Basic. pearson.com |
| C5 (Spirocenter) | Very Low | Requires C-C bond cleavage (rearrangement) | Harsh/Specific conditions |
Regioselective and Stereoselective Functionalization at Spirocenter and Peripheral Sites
Achieving regioselective and stereoselective functionalization is key to elaborating the 2-oxaspiro[4.4]nonane-3-carboxylic acid core into more complex molecules. nih.gov The inherent asymmetry of the scaffold guides the stereochemical outcome of reactions. researchgate.net
Functionalization at C4: The most activated position for C-C bond formation is the C4 carbon, alpha to the lactone carbonyl. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lactone enolate. acs.org This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) in alkylation or aldol (B89426) reactions. thieme-connect.comnumberanalytics.comcore.ac.uk The stereoselectivity of these reactions is high, as the electrophile will preferentially attack from the less sterically hindered face of the enolate, which is dictated by the rigid, concave shape of the spirocyclic system. acs.org
Functionalization at C3: While the C3 position is also alpha to a carbonyl, selective functionalization here via its enolate can be complicated by the acidity of the carboxylic proton itself. Derivatization to an ester or other group is often necessary before attempting enolate formation at this site.
Functionalization of the Cyclopentane Ring: The methylene (B1212753) groups of the cyclopentane ring are unactivated and thus less reactive. Functionalization typically requires more forcing conditions, such as free-radical halogenation, which often suffers from a lack of regioselectivity. More advanced methods, such as directed C-H activation, could potentially offer a route to selectively functionalize these positions, though this would require the presence of a suitable directing group.
The stereochemical control in these reactions is a defining feature, with the existing spirocenter and C3 stereocenter acting as powerful directing elements for the formation of new chiral centers. acs.org
| Site | Reaction Type | Key Intermediate | Stereocontrol |
|---|---|---|---|
| C4 | Alkylation, Aldol | Lactone Enolate | High diastereoselectivity due to steric hindrance from the spirocyclic core. acs.org |
| C3 | Alkylation (on derivative) | Carboxylate/Ester Enolate | Stereoselectivity influenced by the adjacent spirocenter. |
| Cyclopentane Ring (C6-C9) | Radical Halogenation, C-H Activation | Radical or Organometallic Intermediate | Generally low unless a directing group is used. |
Applications of 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid in Advanced Organic Synthesis
Role as Chiral Building Blocks and Versatile Synthetic Intermediates
Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals where stereochemistry dictates biological activity. 2-Oxaspiro[4.4]nonane-3-carboxylic acid serves as an important chiral building block due to its rigid spirocyclic framework which locks the molecule into a specific conformation. This structural rigidity, combined with the presence of a reactive carboxylic acid group and a lactone, allows for predictable stereochemical outcomes in subsequent transformations.
The versatility of this compound as a synthetic intermediate stems from the multiple reaction pathways it can undergo. The carboxylic acid handle can be converted into a wide array of functional groups, including esters, amides, and alcohols, or it can be used to link the spirocyclic motif to other molecular fragments. The lactone ring can be opened under nucleophilic attack to yield functionalized cyclopentane (B165970) derivatives with multiple stereocenters. This dual functionality makes it a powerful tool for constructing complex target molecules from a single, well-defined chiral precursor. For instance, related spirocyclic compounds have been instrumental in the synthesis of biologically active molecules and drug candidates due to their high chemical stability and the stereochemical control they offer. guidechem.com
Development of Chiral Ligands and Catalysts for Asymmetric Reactions
The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of single-enantiomer products with high efficiency. nih.gov Chiral carboxylic acids are frequently employed either as the catalyst itself or as a key component of a larger ligand structure that coordinates to a metal center. snnu.edu.cnresearchgate.net The rigid, stereochemically defined structure of this compound makes it an attractive scaffold for designing new chiral ligands.
By modifying the carboxylic acid group, the spirocyclic core can be tethered to coordinating groups like phosphines or amines, creating bidentate or polydentate ligands. rsc.org When these ligands coordinate with a transition metal, the steric environment created by the spiro[4.4]nonane framework can effectively control the facial selectivity of reactions, leading to high enantiomeric excess in the products. Research on similar spirocyclic dicarboxylic acids, such as derivatives of 1,4-dioxaspiro[4.4]nonane, has shown their potential as precursors for chiral transition-metal catalysts used in enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The principle extends to the 2-oxaspiro[4.4]nonane scaffold, where the defined spatial arrangement of substituents is key to inducing asymmetry.
Table 1: Potential Coordination Modes of Ligands Derived from this compound
| Ligand Type | Potential Coordination Atom(s) | Target Metal Class | Example Asymmetric Reaction |
|---|---|---|---|
| Carboxylate | Oxygen | Late Transition Metals (e.g., Rh, Pd, Ir) | C-H Activation, Hydrogenation |
| Amino-alcohol | Nitrogen, Oxygen | Early and Late Transition Metals | Aldol (B89426) Reactions, Allylic Alkylation |
Construction of Complex Polycyclic and Heterocyclic Frameworks
The structural framework of this compound is a valuable starting point for the synthesis of more elaborate molecular architectures. The inherent ring strain and defined stereochemistry of the spirocycle can be harnessed to direct diastereoselective reactions, enabling the construction of complex polycyclic and heterocyclic systems.
One common strategy involves the ring-opening of the lactone followed by intramolecular cyclization reactions. For example, reductive opening of the lactone can yield a diol, which can then be further manipulated and cyclized to form novel fused or bridged ring systems. Alternatively, the carboxylic acid can be used as a handle to introduce a second ring system.
A notable application of a closely related precursor, 2-oxaspiro[4.4]nonane-1,3-dione, is in the synthesis of spiro[cycloalkane-pyridazinones], a class of heterocyclic compounds. researchgate.net In this synthesis, the dione (B5365651) is first converted into a ketocarboxylic acid, which then undergoes condensation with hydrazine (B178648) derivatives to form the pyridazinone ring. researchgate.net This demonstrates how the spirocyclic core can serve as a foundation for building complex heterocyclic frameworks, a strategy directly applicable to derivatives of this compound.
Strategies for Increasing Fsp³ Character in the Design of Novel Molecular Scaffolds
In modern drug discovery, there is a significant trend towards developing molecules with greater three-dimensionality, a concept often quantified by the fraction of sp³-hybridized carbons (Fsp³ character). univ.kiev.ua Molecules with higher Fsp³ character tend to have improved physicochemical properties, such as better solubility and metabolic stability, and can offer more specific interactions with biological targets compared to flat, aromatic compounds. researchgate.net
Spirocycles are an ideal motif for increasing Fsp³ character because they introduce a quaternary sp³-hybridized carbon at the fusion point, forcing the attached rings into perpendicular orientations. This compound is an excellent example of an Fsp³-rich building block. Its incorporation into larger molecules inherently increases their three-dimensionality.
Research has focused on using spirocyclic precursors, such as 2-oxaspiro[4.4]nonane-1,3-dione, to synthesize compound libraries with high Fsp³ character for potential use in medicinal chemistry. researchgate.net By starting with such scaffolds, chemists can build novel molecular entities that "escape from flatland," leading to drug candidates with potentially more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netuniv.kiev.ua The use of spirocyclic bioisosteres, which mimic the shape of common cyclic motifs like piperidine (B6355638) but with improved properties, is a key strategy in this area. univ.kiev.ua
Table 2: Comparison of Fsp³ Character in Different Scaffolds
| Compound/Scaffold | Molecular Formula | Total Carbons | sp³ Carbons | Fsp³ Character |
|---|---|---|---|---|
| Benzene | C₆H₆ | 6 | 0 | 0.00 |
| Cyclohexane | C₆H₁₂ | 6 | 6 | 1.00 |
| Piperidine | C₅H₁₁N | 5 | 5 | 1.00 |
| 2-Oxaspiro[4.4]nonane core | C₈H₁₂O | 8 | 8 | 1.00 |
This high degree of saturation makes this compound and its derivatives valuable tools for designing the next generation of therapeutic agents.
Exploration of Biological Relevance and Mechanistic Insights for 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid Analogues
Molecular Interactions with Biological Targets in Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique topographical presentation that can facilitate precise interactions with biological targets. Unlike flat, aromatic compounds, the inherent three-dimensionality of spirocycles allows for a more defined orientation of functional groups in space. This spatial arrangement can lead to enhanced binding affinity and selectivity for target proteins, such as enzymes and receptors.
The rigid nature of the spirocyclic core restricts the conformational flexibility of the molecule. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, thereby increasing binding affinity. Furthermore, the sp3-rich nature of many spirocyclic scaffolds improves their physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.
The introduction of a spirocyclic moiety can significantly influence a molecule's interaction with its biological target. For example, the replacement of a more flexible ring system with a spirocycle can lead to a more specific interaction profile, reducing off-target effects. This principle has been demonstrated in the development of various therapeutic agents where the spirocyclic core is essential for activity. The precise positioning of substituents on the spirocyclic framework allows for the fine-tuning of interactions with amino acid residues in the binding pocket of a target protein, leading to improved potency and selectivity.
Antimicrobial Activities and Proposed Mechanisms of Action of Spirolactones
Spirolactones, a subclass of spirocyclic compounds containing a lactone ring, have demonstrated a range of antimicrobial activities. Their mechanisms of action are diverse and often target essential cellular processes in microorganisms.
Several spirolactone-containing compounds have exhibited promising antifungal properties. One notable example is a novel macrolide spirolactone isolated from Streptomyces iranensis, which displayed potent antifungal effects against a variety of fungal pathogens, including clinically relevant Aspergillus species. Proteomic analysis of its effect on Aspergillus niger suggested that its mechanism of action involves the disruption of fungal cell wall integrity and the induction of stress-response proteins.
Another avenue of antifungal action for some spiro-compounds is the inhibition of key enzymes essential for fungal survival. For instance, some steroidal saponins with a spirostanol moiety are believed to exert their antifungal effects by forming complexes with sterols in the fungal membrane, leading to a loss of membrane integrity. Others may act by inhibiting enzymes crucial for cell wall synthesis, such as 1,3-β-glucan synthase. While not a direct analogue of 2-Oxaspiro[4.4]nonane-3-carboxylic acid, the weak antifungal activity of a 2-oxaspiro[4.5]decane derivative, roussoellide, against Microsporum gypseum suggests that the oxaspiro core can be a starting point for developing more potent antifungal agents.
Table 1: Antifungal Activity of a Spirolactone Analogue
| Compound | Fungal Strain | Activity |
|---|
Data derived from studies on 2-oxaspiro[4.5]decane derivatives.
The antibacterial potential of spirolactones is an area of active investigation. While specific data on this compound analogues is limited, studies on other spirolactones provide insights into possible mechanisms. For instance, the well-known spirolactone, Spironolactone, has shown synergistic effects when combined with the antibiotic polymyxin B against multidrug-resistant bacteria such as Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. This suggests that some spirolactones may enhance the efficacy of existing antibiotics by disrupting the bacterial cell membrane or inhibiting efflux pumps.
The proposed mechanisms for the antibacterial action of lactone-containing compounds often involve the alkylation of biological nucleophiles through a Michael-type addition, particularly if an α,β-unsaturated lactone moiety is present. This can lead to the irreversible inhibition of essential enzymes. Other potential mechanisms include the disruption of bacterial cell membranes, chelation of essential metal ions, and interference with bacterial signaling pathways.
Immunosuppressive and Cytotoxic Activities of Related Spirolactones (Mechanistic Categories)
Certain spirolactones have demonstrated significant immunosuppressive and cytotoxic activities, making them of interest in the fields of inflammation and oncology.
The steroidal spirolactone, Spironolactone, has been shown to possess immunosuppressive properties by inhibiting the production of pro-inflammatory cytokines. It can suppress the transcription and release of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins. This effect is thought to be, at least in part, independent of its mineralocorticoid receptor antagonism.
In the context of cytotoxicity, Spironolactone has exhibited antiproliferative effects against various cancer cell lines. The proposed mechanisms for its cytotoxic action are multifaceted and can be dose- and cell-line-dependent. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and the modulation of various signaling pathways involved in cell growth and survival. For example, Spironolactone has been shown to downregulate the expression of survivin, an anti-apoptotic protein, rendering cancer cells more susceptible to chemotherapy.
Furthermore, research on 1-azaspiro[4.4]nonane derivatives, which are structural analogues of the 2-oxaspiro[4.4]nonane core, has revealed potent antiproliferative activities against cancer cells. This suggests that the spiro[4.4]nonane framework itself can serve as a scaffold for the development of novel cytotoxic agents. One study on novel oxaspiro[4.4]nonane derivatives identified them as potent and selective inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), a key enzyme in the inflammatory process. This highlights the potential for non-steroidal spirolactones to have immunomodulatory effects. A 2-oxaspiro[4.5]decane derivative, pyrenocine A, also displayed weak cytotoxic activity against breast cancer (MCF-7) cells, further indicating the potential of the oxaspiro skeleton in cancer research.
Table 2: Cytotoxic Activity of a Spirolactone Analogue
| Compound | Cell Line | IC50 |
|---|
Data derived from studies on 2-oxaspiro[4.5]decane derivatives.
Future Perspectives and Emerging Research Avenues for 2 Oxaspiro 4.4 Nonane 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Oxaspiro[4.4]nonane-3-carboxylic acid and its analogs will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step, resource-intensive processes.
Key emerging strategies include:
Photocatalysis: Visible-light mediated reactions, utilizing organic dyes or other photocatalysts, offer a metal-free and sustainable route to construct spirolactone frameworks. nih.govrsc.orgrsc.org These methods often proceed under mild conditions and can enable novel bond formations, such as the cyclization-alkynylation of homoallylic cesium oxalates to create functionalized spirolactones. nih.gov A photoinduced intramolecular cyclization of allyl acrylates represents another innovative strategy for synthesizing fully substituted spiro-γ-butyrolactones. rsc.org
Flow Chemistry: Continuous flow processes are poised to revolutionize the synthesis of complex molecules like spirocyclic compounds. nih.govresearchgate.netspirochem.comsyrris.com This technology provides enhanced control over reaction parameters, improves safety and scalability, and can lead to higher yields and faster reaction times. syrris.com The synthesis of complex spirocyclic polyketides has already been accelerated using flow chemistry, demonstrating its potential for constructing intricate molecular architectures. nih.govresearchgate.netsyrris.com
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign approach. A multi-enzymatic pathway that converts furans—sustainable platform chemicals derived from lignocellulosic biorefineries—into optically pure spirolactones is a prime example of this trend. acs.org This method could be adapted for the asymmetric synthesis of chiral derivatives of this compound.
Microwave-Assisted Synthesis: The application of microwave irradiation, often in conjunction with green catalysts like ionic liquids or iodine, can dramatically reduce reaction times and improve yields in the synthesis of spiro compounds under solvent-free conditions. nih.govmdpi.comnih.gov
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Photocatalysis | Metal-free, mild conditions, high functional group tolerance. | Asymmetric synthesis of functionalized derivatives. | nih.govrsc.org |
| Flow Chemistry | Enhanced safety, scalability, higher yields, and process control. | Efficient and automated large-scale production. | nih.govspirochem.comsyrris.com |
| Biocatalysis | High stereoselectivity, environmentally friendly, uses renewable feedstocks. | Synthesis of specific enantiomers for pharmaceutical applications. | acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, often solvent-free. | High-throughput synthesis of a library of derivatives. | nih.govmdpi.com |
Advanced Characterization Techniques for Dynamic Spirocyclic Systems
The rigid yet conformationally complex nature of spirocyclic systems necessitates the use of advanced analytical techniques to fully elucidate their structure and dynamic behavior.
Future characterization of this compound and its derivatives will likely involve:
Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and TOCSY are indispensable for unambiguously assigning proton and carbon signals, which is crucial for confirming the connectivity and relative stereochemistry of complex spirocyclic structures. ipb.ptnumberanalytics.com
Dynamic NMR (DNMR): Variable-temperature NMR studies can provide valuable insights into conformational dynamics, such as ring-flipping or restricted rotation around single bonds. This would be particularly relevant for derivatives of this compound with bulky substituents that could hinder conformational flexibility.
X-Ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of spirocyclic compounds. This technique has been vital in understanding the binding modes of spiro β-lactone proteasome inhibitors, and it will be crucial for the structural validation of new derivatives and their complexes with biological targets. nih.govnih.gov
Chiroptical Spectroscopy: For chiral derivatives, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will be essential for determining the absolute configuration and studying stereochemical properties in solution, complementing the solid-state data from X-ray crystallography.
Deeper Computational Modeling of Reactivity, Selectivity, and Conformational Landscapes
Computational chemistry is a powerful tool for predicting and understanding the behavior of complex molecules. For this compound, deeper computational modeling will be key to unlocking its potential.
Density Functional Theory (DFT): DFT calculations can be employed to explore the conformational landscape of the spirocyclic system, identifying the most stable geometries. nih.gov Furthermore, DFT can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of synthetic transformations, and understand the electronic properties of novel derivatives. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations offer a way to study the dynamic behavior of the molecule over time, both in isolation and in complex environments, such as in solution or bound to a biological target. nih.govresearchgate.netrsc.orglidsen.com These simulations can reveal how the molecule interacts with its surroundings, predict binding affinities, and provide insights into the stability of drug-target complexes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the high-accuracy quantum mechanical treatment of a reactive center (e.g., the carboxylic acid or lactone group) while the rest of the system (e.g., a protein binding pocket) is modeled using less computationally expensive molecular mechanics. This is particularly useful for studying enzymatic reactions or the mechanism of action of bioactive derivatives.
Design and Synthesis of New Derivatives with Tunable Properties for Specific Applications
The core structure of this compound provides multiple handles for chemical modification, allowing for the design and synthesis of new derivatives with fine-tuned properties. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the cyclopentane (B165970) and lactone rings can be further functionalized.
Future research will likely focus on:
Stereoselective Synthesis: Developing methods for the enantioselective synthesis of chiral derivatives is a priority, as the biological activity of molecules is often dependent on their specific stereochemistry. acs.org
Functionalization for Medicinal Chemistry: Introducing pharmacophoric groups to create libraries of compounds for screening against various biological targets. For example, spiro-lactone and spiro-lactam systems have shown promise as proteasome inhibitors and antibacterial agents. nih.govrsc.orgnih.govrsc.org
Polymerizable Monomers: Converting the molecule into a monomer by introducing polymerizable groups. Spirocyclic monomers are known to be used in the synthesis of polymers with unique properties, such as reduced shrinkage during polymerization and enhanced thermal stability. nih.gov
Exploration of New Application Domains in Materials Science and Medicinal Chemistry
The inherent three-dimensionality and rigidity of the this compound scaffold make it an attractive building block for both materials science and medicinal chemistry. researchgate.net
In Medicinal Chemistry: Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery due to their ability to present substituents in well-defined spatial orientations, leading to improved binding affinity and selectivity for biological targets. The spiro-γ-lactone motif is found in numerous bioactive natural products and pharmaceuticals, including steroidal agents. nih.govmdpi.com Derivatives of this compound could be explored as:
Enzyme Inhibitors: The lactone ring can act as a covalent modifier of enzyme active sites, as seen in spiro β-lactone proteasome inhibitors. nih.govnih.gov
Anticancer Agents: Many spirocyclic compounds have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov
Antimicrobial Agents: The unique shape of spirocycles can be exploited to design novel antibiotics that overcome existing resistance mechanisms. nih.gov
In Materials Science: The rigid spirocyclic core can impart desirable properties to polymeric materials.
High-Performance Polymers: Spirocyclic monomers can be used to create polymers with high glass transition temperatures (Tg), improved thermal stability, and specific optical properties. lu.secam.ac.uk
Recyclable Plastics: The incorporation of acid-sensitive spirocyclic acetal (B89532) units into polymers can facilitate chemical recycling, as the polymer backbone can be selectively cleaved under controlled acidic conditions. lu.se
Advanced Adhesives and Resins: Radical polymerizable spirocyclic monomers have been investigated for developing adhesive resins with low polymerization shrinkage. nih.gov
Optoelectronic Materials: Spirocyclic systems have been incorporated into conjugated polymers to tune their electronic and optical properties for applications in organic electronics. cam.ac.ukmdpi.com
| Domain | Specific Application | Rationale based on Spirocyclic Chemistry | Reference |
|---|---|---|---|
| Medicinal Chemistry | Enzyme Inhibitors (e.g., Proteasome) | The lactone moiety can act as a reactive "warhead" for covalent inhibition. | nih.govnih.gov |
| Medicinal Chemistry | Anticancer Agents | The rigid 3D scaffold can provide high binding affinity and selectivity to cancer targets. | nih.gov |
| Materials Science | Recyclable Polymers | Incorporation of acid-labile spiro-acetal-like structures can enable chemical recycling. | lu.se |
| Materials Science | Optoelectronic Materials | The spiro center can be used to control thin-film microstructure and tune energetic properties in conjugated polymers. | cam.ac.ukmdpi.com |
| Materials Science | Low-Shrinkage Resins | Spirocyclic monomers can undergo ring-opening polymerization, which counteracts volume shrinkage. | nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for 2-oxaspiro[4.4]nonane-3-carboxylic acid?
Answer:
The compound is typically synthesized via biocatalytic or multi-step organic routes:
- Biocatalytic approach : Metal-dependent aldolases (e.g., KPHMT I212A) catalyze stereoselective aldol reactions to form the spirocyclic backbone. For example, enzymatic synthesis of related spiro compounds achieved 65% yield with [α] = +20.1, confirmed by / NMR and ESI-TOF MS (m/z [M+Na]: 239.0893) .
- Organic synthesis : Multi-step protocols involve cyclization, protection/deprotection strategies, and chiral auxiliaries. For instance, spirocyclic α-prolines were synthesized via acid-catalyzed cyclization, yielding 96% after HCl salt formation, with LCMS and elemental analysis validation .
Basic: How can NMR spectroscopy confirm the structure of this compound derivatives?
Answer:
Key NMR features for spiro compounds include:
- NMR : Distinct splitting patterns from spiro junction protons (e.g., δ 4.51 ppm for axial protons in related dihydroxy derivatives) and coupling constants (e.g., ) reflecting ring strain .
- NMR : Carbonyl resonances (δ ~170–176 ppm) and spiro carbons (δ ~55–60 ppm) .
Validation : Compare experimental shifts with literature (e.g., δ 176.1 ppm for lactone carbonyl in dihydroxy derivatives) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: How can stereochemical control be achieved during spirocyclic synthesis?
Answer:
- Biocatalysts : Engineered aldolases (e.g., KPHMT I212A) enforce stereoselectivity. Mutations at active sites alter substrate binding, enabling (3S,4S)- or (4S)-configured products with >50% enantiomeric excess .
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) groups or oxazolidinones directs stereochemistry. For example, Boc-protected intermediates yielded spirocyclic prolines with 59% diastereomeric purity .
Analytical validation : Polarimetry ([α] values) and chiral HPLC confirm configuration .
Advanced: What computational tools are recommended for structural refinement of spirocyclic compounds?
Answer:
- X-ray crystallography : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used. For high-resolution data, SHELXL handles twinned crystals and anisotropic displacement parameters .
- Molecular modeling : Density Functional Theory (DFT) predicts NMR shifts and optimizes spiro geometry. Software like Gaussian or ORCA can model ring strain and conformational stability .
Advanced: How should researchers resolve contradictory data between NMR and X-ray structures?
Answer:
- Cross-validation : Use ESI-TOF MS to confirm molecular weight (e.g., observed vs. calculated [M+Na] within 0.0002 Da ).
- Dynamic effects : NMR may detect multiple conformers, while X-ray captures the dominant solid-state structure. Variable-temperature NMR or NOESY can identify fluxional behavior .
- Impurity analysis : LCMS or HPLC-MS detects byproducts (e.g., minor diastereomers or oxidized derivatives) .
Advanced: What biocatalytic strategies improve yield in spirocyclic synthesis?
Answer:
- Enzyme engineering : Site-directed mutagenesis (e.g., I212A in KPHMT) enhances substrate affinity or active-site flexibility, improving conversion rates .
- Cofactor optimization : Adjust metal ions (Mg, Zn) in aldolase reactions to stabilize transition states. For example, Mg-dependent aldolases increased diastereoselectivity by 20% in related systems .
- Fed-batch reactors : Maintain substrate concentrations below inhibitory thresholds to prolong enzyme activity .
Advanced: How does the spirocyclic scaffold influence reactivity in downstream applications?
Answer:
- Steric effects : The spiro junction restricts conformational freedom, favoring regioselective reactions (e.g., selective lactonization at C3) .
- Electronic effects : Electron-withdrawing carboxylic acid groups enhance electrophilicity at adjacent carbons, facilitating nucleophilic additions .
Case study : Spirocyclic α-prolines exhibited higher catalytic activity in asymmetric organocatalysis compared to non-spiro analogs due to rigid transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
